4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-

Catalog No.
S3628603
CAS No.
84294-89-3
M.F
C18H16O3
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)...

CAS Number

84294-89-3

Product Name

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-

IUPAC Name

6-methoxy-2-(2-phenylethyl)chromen-4-one

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C18H16O3/c1-20-14-9-10-18-16(11-14)17(19)12-15(21-18)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3

InChI Key

JOYYVGVYUHRBAE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC=CC=C3

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- is a natural product found in Aquilaria sinensis with data available.

Occurrence and Isolation:

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-, also known as 6-Methoxy-2-phenethyl-4H-chromen-4-one, is a derivative of 2-(2-phenylethyl)chromone. This class of compounds has been isolated from a limited number of plant sources, most notably Aquilaria malaccensis, a tree responsible for producing agarwood, a resinous wood prized for its fragrance [].

Potential Biological Activities:

Research suggests that 2-(2-phenylethyl)chromones, including 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-, possess various potential biological activities. These include:

  • Antimicrobial: Studies indicate some 2-(2-phenylethyl)chromones exhibit activity against certain bacteria and fungi [].
  • Anticancer: There is limited research on the antitumor properties of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- specifically, but other 2-(2-phenylethyl)chromones have shown promise in this area [].
  • Antioxidant: Some research suggests that 2-(2-phenylethyl)chromones may have antioxidant properties.

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-, also known as 6-methoxy-2-(2-phenylethyl)chromone, is a naturally occurring compound with the molecular formula C18H16O3C_{18}H_{16}O_{3} and a molecular weight of approximately 280.32 g/mol . This compound belongs to the class of benzopyran derivatives, which are characterized by the fusion of a benzene ring with a heterocyclic pyran ring. It is primarily isolated from the resinous wood of Aquilaria sinensis, a plant known for its aromatic properties and medicinal uses .

The chemical behavior of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- can be attributed to its functional groups. Key reactions include:

  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further derivatization.
  • Nucleophilic Addition: The carbonyl group in the chromone structure can participate in nucleophilic addition reactions.
  • Reduction and Oxidation: The methoxy group can be oxidized to form hydroxyl derivatives, while the benzopyran structure can be reduced under appropriate conditions.

This compound exhibits various biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress .
  • Antimicrobial Activity: Some studies indicate that it possesses antibacterial properties, making it a candidate for further research in antimicrobial applications .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Several methods have been reported for synthesizing 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-:

  • Condensation Reactions: This involves the condensation of appropriate phenolic compounds with α,β-unsaturated carbonyl compounds.
  • One-Pot Synthesis: A more efficient method involves a one-pot reaction that combines multiple steps into a single reaction vessel, reducing time and increasing yield.
  • Extraction from Natural Sources: Isolation from plant sources such as Aquilaria sinensis is another common method, although it may yield lower quantities compared to synthetic methods .

The applications of this compound are diverse:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in developing new drugs targeting oxidative stress and inflammation.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products aimed at protecting against environmental damage.
  • Food Industry: As a natural antioxidant, it may be used in food preservation .

Interaction studies have indicated that 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- may interact with various biological targets:

  • Enzyme Inhibition: It has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
  • Receptor Binding: Research suggests potential interactions with receptors involved in inflammation and pain signaling pathways .

Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
7-MethoxyflavoneC16H12O4C_{16}H_{12}O_{4}Contains a hydroxyl group at position 7 on the flavone backbone.
2-Methyl-4H-chromen-4-oneC10H8O2C_{10}H_{8}O_{2}Lacks the phenethyl group but retains the chromone structure.
3-HydroxyflavoneC15H10O5C_{15}H_{10}O_{5}Hydroxyl groups at positions 3 and 5 enhance its antioxidant activity.

These compounds differ primarily in their functional groups and structural modifications, which contribute to their unique biological activities and applications.

XLogP3

4.5

Dates

Last modified: 02-18-2024

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